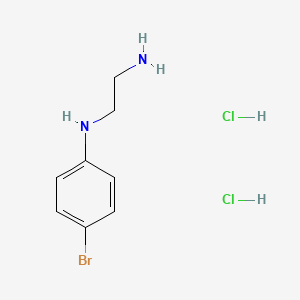

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride

Description

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is a diamine derivative featuring a 4-bromophenyl substituent attached to the N1 position of a 1,2-ethanediamine backbone, with two hydrochloride counterions. The bromine atom on the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity. As a dihydrochloride salt, it is expected to exhibit high solubility in polar solvents like water or methanol, a characteristic common to related compounds .

Properties

IUPAC Name |

N'-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQBUXQUHHCHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Bromophenyl)chloroacetamide

The initial step involves the acylation of 4-bromoaniline with chloroacetyl chloride. This reaction is typically conducted in a polar aprotic solvent such as methylene chloride or acetic acid, with a base like pyridine or triethylamine to neutralize HCl byproducts. The exothermic reaction is maintained at 0–20°C to minimize side reactions.

Reaction Conditions

-

Solvent : Methylene chloride

-

Base : Triethylamine (2.5 equiv)

-

Temperature : 0°C → 20°C (gradual warming)

The product, N-(4-bromophenyl)chloroacetamide, is isolated via vacuum filtration or aqueous workup.

Amine Substitution and Reduction

The chloroacetamide intermediate is reacted with a primary or secondary amine to displace the chloride. For N1-(4-Bromophenyl)-1,2-ethanediamine, ethylenediamine itself may serve as the nucleophile, though this risks polymerization. Alternatively, ammonia or a protected amine (e.g., benzylamine) is used to form a secondary intermediate.

Example Protocol

-

Amine : Ammonia (excess, gaseous)

-

Solvent : Dry methanol

-

Temperature : 25–50°C, 12–24 hours

-

Product : N-(4-Bromophenyl)glycinamide

Subsequent reduction of the amide bond is achieved using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux (60–80°C). LAH (4 equiv) ensures complete reduction to the primary amine:

Key Considerations

-

LAH must be handled under inert conditions to prevent side reactions with moisture.

-

Post-reduction quenching with ethyl acetate or aqueous NH4Cl is critical for safe workup.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ether or by dissolving in ethanol and adding concentrated HCl. Crystallization from water or ethanol/ether mixtures yields the pure salt.

Purification Data

| Parameter | Value |

|---|---|

| Solvent | Water/ethanol (1:1 v/v) |

| Recovery | 70–80% |

| Melting Point | 200–202°C (decomposes) |

Reductive Amination of Azido intermediates

Azide Formation and Reduction

4-Bromoacetophenone is converted to its azido derivative via reaction with sodium azide in dimethylformamide (DMF) at 80°C. The resulting 4-bromophenylazidoacetone undergoes reductive amination with ethylenediamine in the presence of sodium cyanoborohydride (NaBH3CN):

Optimization Insights

-

pH Control : A buffered system (pH 4–5) enhances imine formation and subsequent reduction.

-

Catalyst : Palladium on carbon (10% w/w) may accelerate azide reduction but risks over-reduction.

Salt Formation and Crystallization

The diamine is treated with 2 equiv of HCl in ethanol, followed by slow evaporation to precipitate the dihydrochloride salt. Recrystallization from hot water improves purity.

Direct Alkylation of Ethylenediamine

Nucleophilic Substitution

4-Bromophenyl bromide reacts with ethylenediamine in a 1:1 molar ratio under basic conditions. Potassium carbonate in acetonitrile facilitates the substitution at 60°C:

Challenges

-

Regioselectivity : Competing alkylation at both amine sites necessitates careful stoichiometric control.

-

Byproducts : Di-substituted products are minimized by using excess ethylenediamine.

Acidic Workup and Isolation

The crude product is acidified with HCl to pH 1–2, precipitating the dihydrochloride salt. Filtration and washing with cold acetone yield a crystalline solid.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Haloacylanilide Route | 65–75 | ≥95 | High | Moderate |

| Reductive Amination | 50–60 | 90 | Medium | High |

| Direct Alkylation | 40–50 | 85 | Low | Low |

Key Observations

-

The haloacylanilide route offers superior yield and purity but requires stringent anhydrous conditions.

-

Reductive amination is cost-effective but suffers from lower yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form N1-(4-bromophenyl)-1,2-ethanediamine oxide.

Reduction: Reduction reactions can yield N1-(4-bromophenyl)-1,2-ethanediamine.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

2. Neuropharmacology

Research indicates that derivatives of N1-(4-Bromophenyl)-1,2-ethanediamine may exhibit neuroprotective effects. Studies have suggested that such compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

The compound's structural features allow it to interact with bacterial membranes, making it a candidate for antimicrobial studies. Preliminary investigations have indicated effectiveness against certain strains of bacteria, suggesting its utility in developing new antibiotics .

Biological Research Applications

1. Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition assays. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable for understanding biochemical processes and developing enzyme inhibitors as therapeutic agents .

2. Structure-Activity Relationship (SAR) Studies

The compound serves as a critical scaffold in SAR studies aimed at optimizing the biological activity of related compounds. By modifying the bromophenyl group or the ethylenediamine backbone, researchers can assess how structural changes affect activity profiles, leading to more potent derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with molecular targets and pathways involved in cellular processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Ethanediamine Derivatives

Structural and Functional Analysis

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group in the target compound contrasts with electron-donating methoxy groups in (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride . Bromine’s electron-withdrawing nature may reduce basicity compared to methoxy-substituted analogs, affecting coordination chemistry or protonation states.

- Aromatic Bulk : The 1-naphthyl substituent in N-(1-Naphthyl)ethylenediamine dihydrochloride introduces steric hindrance and extended π-conjugation, enhancing its utility in spectrophotometric assays . The target compound’s smaller 4-bromophenyl group may offer a balance between steric effects and electronic modulation.

Molecular Weight and Solubility :

- The target compound’s molecular weight is anticipated to fall between 259.17 (naphthyl derivative) and 398.14 (bis-bromobenzyl analog) g/mol, depending on substitution. Dihydrochloride salts generally exhibit higher aqueous solubility than neutral amines, as seen in N1-Methylethane-1,2-diamine dihydrochloride .

Chirality and Applications :

- Chiral analogs like (R,R)-1,2-Di(1-naphthyl)-1,2-ethanediamine dihydrochloride are pivotal in asymmetric synthesis . The target compound, if synthesized with stereochemical control, could similarly serve in enantioselective reactions.

Synthetic Accessibility: N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine is synthesized via an imine intermediate with a reported 89% yield . The target compound’s synthesis might follow analogous routes, though mono-substitution could simplify purification steps.

Biological Activity

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromophenyl group attached to an ethanediamine backbone, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N1-(4-Bromophenyl)-1,2-ethanediamine exhibit significant antimicrobial properties. For instance, thiosemicarbazide derivatives with a bromophenyl moiety have shown enhanced antibacterial activity compared to their chlorine analogs, suggesting that the bromine substituent may increase electron density and improve interaction with microbial targets .

| Compound | Activity | Reference |

|---|---|---|

| 4-(4-bromophenyl)-thiosemicarbazide | Antibacterial | |

| N1-(4-Bromophenyl)-1,2-ethanediamine | Potentially antimicrobial |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro models. In studies involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, similar compounds have demonstrated the ability to inhibit nitric oxide (NO) production and reduce pro-inflammatory cytokines like TNF-α. This suggests a protective effect against inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Nitric Oxide Production : The compound appears to inhibit the inducible nitric oxide synthase (iNOS) pathway, which is crucial in the inflammatory response.

- Cytokine Modulation : By reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, the compound may mitigate inflammatory processes.

Case Studies

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics used as controls.

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers treated rat mesangial cells with this compound under TNF-α stimulation. The findings revealed a marked decrease in iNOS expression and NO production after treatment with the compound compared to untreated controls. This suggests its potential application in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride?

- Methodology : A common approach involves condensation reactions using substituted benzaldehydes with ethylenediamine derivatives under acidic conditions. For example, thiamine hydrochloride can act as a catalyst to accelerate nucleophilic substitution at the bromophenyl group, as demonstrated in analogous syntheses of bis(4-substituted phenyl) derivatives . Post-reaction, the product is precipitated as the dihydrochloride salt via HCl treatment and purified via recrystallization (methanol/ether systems).

- Key Considerations : Monitor reaction progress with TLC (silica gel, chloroform/methanol 9:1) and confirm purity via elemental analysis (C, H, N) and FTIR (N-H stretch at ~3200 cm⁻¹, C-Br at ~560 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound?

- Characterization Techniques :

- 1H NMR : Expect aromatic proton signals for the 4-bromophenyl group (δ 7.4–7.6 ppm, doublet) and ethylenediamine backbone protons (δ 2.8–3.2 ppm, multiplet) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 277.08 (free base) and adducts at m/z 313.04 ([M+Cl]⁻) .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters can confirm stereochemistry, as seen in analogous bromophenyl-pyrazoline structures .

Q. What are the optimal storage conditions to ensure compound stability?

- Stability Data : Store as a crystalline solid at -20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation. Stability studies on similar ethanediamine dihydrochlorides indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomeric or diastereomeric forms of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15 with 0.1% trifluoroacetic acid) to separate enantiomers. This method has been validated for bis(4-fluorophenyl) ethanediamine dihydrochlorides, achieving >99% enantiomeric excess .

- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can isolate specific diastereomers, as demonstrated in triethylenetetramine complexes .

Q. What strategies mitigate solubility challenges in aqueous systems for this compound?

- Solubility Enhancement : The dihydrochloride salt exhibits limited water solubility (<1 mg/mL). Formulate with cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) to improve bioavailability, a technique adapted from trientine dihydrochloride studies .

- Alternative Solvents : Use DMSO-water mixtures (10–20% v/v) for in vitro assays, ensuring compatibility with biological systems .

Q. How does the bromophenyl substituent influence coordination chemistry in metal complexes?

- Coordination Behavior : The bromine atom acts as a weak electron-withdrawing group, stabilizing metal-ligand bonds in transition metal complexes. For example, in Cu(II) complexes, the ethylenediamine backbone facilitates square-planar geometry, while the bromophenyl group enhances redox stability, as observed in analogous Schiff base complexes .

- Applications : Potential use in catalytic systems (e.g., oxidation reactions) or as MRI contrast agents due to paramagnetic properties .

Q. What analytical approaches address discrepancies in spectral data for this compound?

- Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), perform variable-temperature NMR to assess conformational flexibility. For mass spectrometry anomalies (e.g., unexpected adducts), use high-resolution MS (HRMS) to rule out isotopic interference or degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.